

MS049 Overview and Role in Comparison Studies

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Compound Focus: MS049

CAS No.: 1502816-23-0

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MS049 is a potent, selective, and cell-active **dual inhibitor of protein arginine methyltransferase 4 (PRMT4/CARM1) and PRMT6** [1] [2]. It is frequently used in research as a **selective tool to probe the biological functions** of these specific enzymes.

In multiple studies that screen for epigenetic vulnerabilities in cancer, **MS049's** effects are directly compared to other PRMT inhibitors. The table below summarizes its role and performance in these comparative studies.

Compound	Primary Target(s)	Key Findings from Comparative Studies	Study Context
MS049	PRMT4, PRMT6	Did not significantly reduce cancer cell proliferation; helped identify that PRMT1 is the critical target [3] [4].	Clear cell renal cell carcinoma (ccRCC), Triple-negative breast cancer (TNBC) [3] [4].
MS023	Type I PRMTs (pan-inhibitor of PRMT1, 3, 4, 6, 8)	Showed significant anti-proliferative effects across multiple cancer models [3] [4].	ccRCC, TNBC [3] [4].
GSK3368715	Type I PRMTs (pan-inhibitor)	Showed anti-proliferative effects similar to MS023 [3].	ccRCC [3].

Compound	Primary Target(s)	Key Findings from Comparative Studies	Study Context
SGC707	PRMT3	Did not significantly reduce cancer cell proliferation [3] [4].	ccRCC, TNBC [3] [4].
GSK591	PRMT5 (Type II)	Showed significant anti-proliferative effects [3] [4].	ccRCC, TNBC [3] [4].

Experimental Context for Key Findings

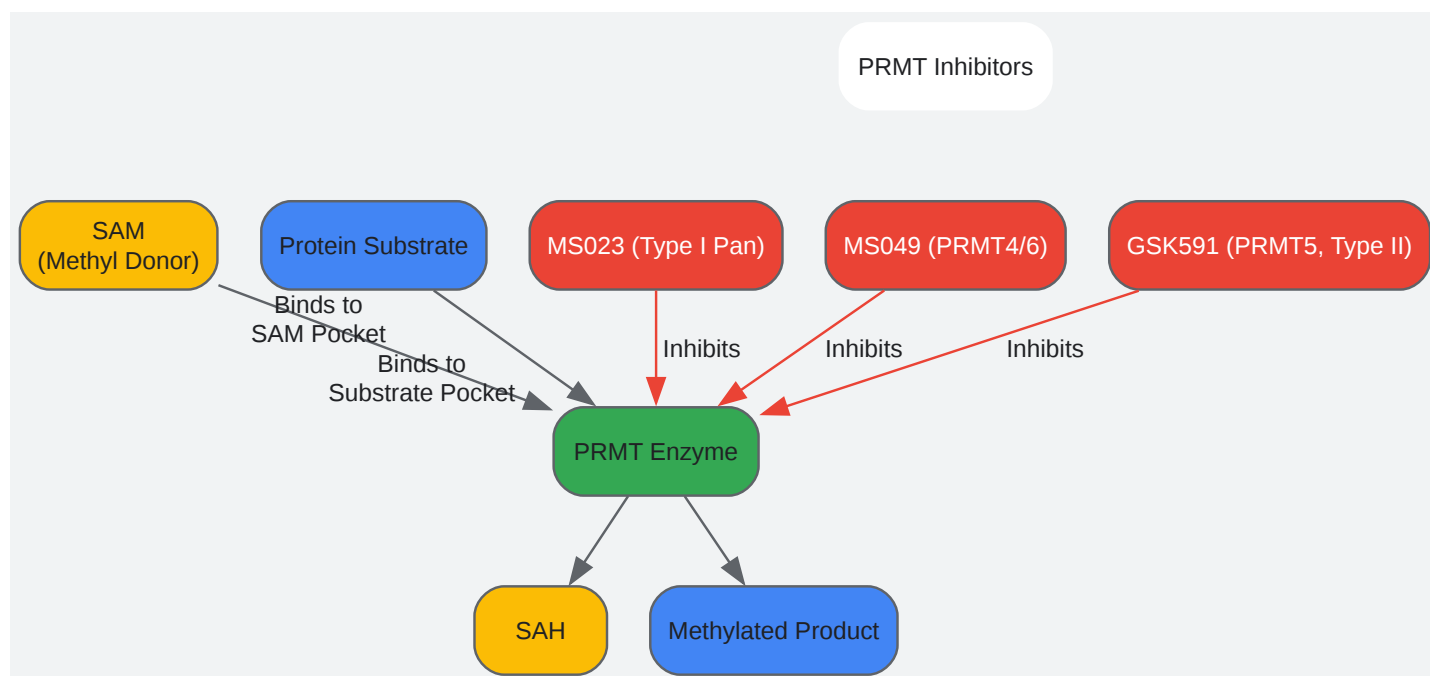
The data in the table comes from cell-based proliferation screens. Here are the methodologies from the key studies:

- **In ccRCC:** A panel of patient-derived ccRCC cell lines was screened with a library of epigenetic chemical probes. Cell proliferation was assessed after seven days of exposure using a cell permeable fluorescent dye and an imaging system [3].
- **In TNBC:** A collection of TNBC cell lines was screened using the same probe library. Cell confluency was assessed over six days with a live-cell imaging platform. Effects on cell viability were further confirmed using a CellTiter-Glo luminescent assay [4].

These experiments consistently showed that while broad inhibition of type I PRMTs (with MS023 or GSK3368715) was effective, selective inhibition of PRMT4 and PRMT6 with **MS049** was not, pointing to **PRMT1 as the critical dependency** in these cancer types [3] [4].

PRMT Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action for different types of PRMT inhibitors, based on the context from the search results.



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References

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2. Discovery of a first-in-class degrader for the protein ... [sciencedirect.com]
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